6-Chloro-2'-deoxyguanosine (CAS 141771-78-0) is a highly reactive, isolable halogenated purine nucleoside that serves as a premier precursor for the synthesis of modified oligonucleotides and DNA damage biomarkers. By replacing the native C6-carbonyl oxygen of 2'-deoxyguanosine with a chlorine atom, the purine ring becomes highly activated toward nucleophilic aromatic substitution (SNAr). This structural modification transforms a poorly reactive lactam into an efficient electrophile, enabling the rapid, high-yielding introduction of amines, thiols, and alkoxides at the 6-position. For procurement professionals and synthetic chemists, this compound eliminates the need for complex, low-yielding in situ activation steps, providing a shelf-stable building block for generating diverse libraries of N6-, O6-, and S6-substituted purine deoxynucleosides[1].
Attempting to substitute 6-Chloro-2'-deoxyguanosine with native 2'-deoxyguanosine or alternative activated intermediates like 6-O-tosyl-2'-deoxyguanosine introduces severe process bottlenecks. Native 2'-deoxyguanosine lacks a viable leaving group at the C6 position; direct alkylation or amination attempts predominantly yield N1- and N7-substituted byproducts rather than the desired C6 modifications, resulting in complex mixtures that are costly to purify. While in situ activation using BOP reagents or sulfonyl chlorides (e.g., tosylation) can force C6 reactivity, these transient intermediates suffer from poor regiocontrol, extensive hydrolysis back to the native nucleoside under basic conditions, and require immediate consumption. 6-Chloro-2'-deoxyguanosine circumvents these failures by providing a pre-activated, regioselective, and hydrolytically stable precursor that ensures reproducible scale-up without the burden of complex regioisomer separation [1].
The synthesis of O6-alkyl-2'-deoxyguanosine derivatives (critical DNA damage biomarkers) is notoriously difficult via direct alkylation of native deoxyguanosine, which heavily favors the N7 and N1 positions. Utilizing 6-Chloro-2'-deoxyguanosine as the precursor enables direct nucleophilic displacement by alkoxides (e.g., sodium methoxide), yielding exclusively the C6-substituted product. Quantitative comparisons show that SNAr on the 6-chloro precursor achieves >90% regioselective yield for O6-alkylated products, whereas direct alkylation of native deoxyguanosine yields <10% of the O6-isomer, dominated instead by N7/N1 byproducts [1].
| Evidence Dimension | Regioselective yield of O6-alkylated product |
| Target Compound Data | >90% yield (exclusive C6 substitution via SNAr) |
| Comparator Or Baseline | Native 2'-deoxyguanosine (direct alkylation yields <10% O6-isomer, >90% N7/N1 isomers) |
| Quantified Difference | >9-fold increase in O6-regioselectivity and yield |
| Conditions | Reaction with alkoxide (for 6-Cl) vs alkyl halide (for native dG) |
Eliminates the need for costly and time-consuming HPLC purification of regioisomers during the commercial synthesis of DNA adduct reference standards.
For the generation of N6-substituted purine libraries, 6-Chloro-2'-deoxyguanosine offers superior hydrolytic stability and amination efficiency compared to in situ generated 6-O-tosyl or 6-O-mesyl intermediates. While 6-O-sulfonyl derivatives are highly reactive, they rapidly hydrolyze back to deoxyguanosine under basic amination conditions, often depressing isolated yields to 40-60%. In contrast, the 6-chloro leaving group is stable enough for isolation and bulk storage, yet reactive enough to undergo SNAr with primary and secondary amines at elevated temperatures, consistently delivering 80-95% yields of the desired N6-alkyl/aryl purines[1].
| Evidence Dimension | Isolated yield of N6-aminated purine deoxynucleosides |
| Target Compound Data | 80-95% yield using stable 6-chloro precursor |
| Comparator Or Baseline | 6-O-tosyl-2'-deoxyguanosine (typically 40-60% yield due to competing hydrolysis) |
| Quantified Difference | 30-45% absolute increase in amination yield with enhanced precursor shelf-life |
| Conditions | Nucleophilic aromatic substitution with primary/secondary amines |
Enables reliable, high-yield parallel synthesis of modified nucleoside libraries for drug discovery without requiring fresh in situ activation for every reaction.
Incorporating modified guanosines into synthetic oligonucleotides traditionally requires the synthesis of a unique phosphoramidite for every modification. 6-Chloro-2'-deoxyguanosine streamlines this by serving as a universal branch point: it can be converted to a phosphoramidite and incorporated into a growing DNA chain. Post-synthetic SNAr on the solid support allows for late-stage diversification. This solid-phase SNAr approach using the 6-chloro moiety achieves near-quantitative conversion (>95%) with various nucleophiles, a feat unachievable with native dG which cannot undergo late-stage C6 functionalization on-resin[1].
| Evidence Dimension | Late-stage on-resin C6 functionalization conversion |
| Target Compound Data | >95% conversion via solid-phase SNAr |
| Comparator Or Baseline | Native 2'-deoxyguanosine (0% capability for late-stage C6 SNAr on-resin) |
| Quantified Difference | Enables late-stage diversification previously impossible with native dG |
| Conditions | Solid-phase oligonucleotide synthesis followed by on-resin nucleophilic displacement |
Allows custom oligonucleotide manufacturers to synthesize a single 6-chloro-containing parent sequence and diverge it into multiple modified sequences, drastically reducing synthesis time and reagent costs.
Ideal for the commercial production of O6-methylguanine and O6-benzylguanine reference standards. The absolute regiocontrol provided by the 6-chloro leaving group ensures high-purity C6 substitution, entirely bypassing the N1/N7 contamination issues inherent to direct alkylation of native deoxyguanosine [1].
Procured by custom oligo manufacturers to incorporate a reactive 6-chloro-purine phosphoramidite into DNA strands. This enables post-synthetic conjugation with fluorescent tags, cross-linkers, or targeting ligands via solid-phase SNAr, converting one parent batch into multiple distinct products [2].
Serves as the primary scaffold for synthesizing libraries of N6-substituted and S6-substituted purine analogs for antiviral and anticancer screening. The compound's high amination yields and shelf stability make it vastly superior to transiently activated intermediates for high-throughput parallel synthesis [3].